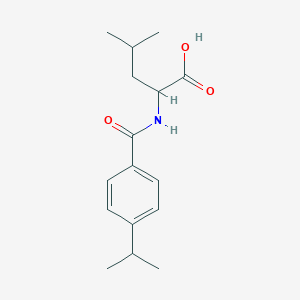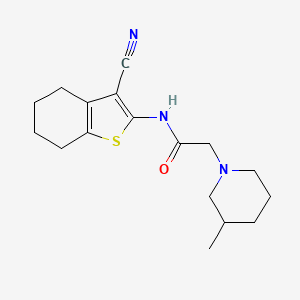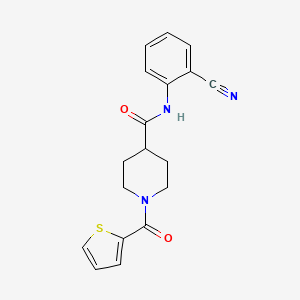![molecular formula C22H18BrN3O2 B4755786 N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4755786.png)
N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide
Übersicht
Beschreibung
N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 11-7082 exerts its anti-inflammatory effects by covalently modifying the cysteine residue in the NEMO-binding domain of IKKβ, a key component of the NF-κB pathway. This modification leads to the inhibition of IKKβ activity, which in turn prevents the phosphorylation and degradation of IκBα, a negative regulator of NF-κB. As a result, NF-κB is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.
Biochemical and physiological effects:
Apart from its anti-inflammatory properties, N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 11-7082 has also been shown to exhibit anti-cancer effects. It has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer. These effects are mediated through the inhibition of NF-κB and other signaling pathways involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 11-7082 is its specificity towards the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various biological processes. However, its covalent modification of IKKβ can also lead to off-target effects and potential toxicity. Therefore, careful optimization of the concentration and duration of treatment is necessary to minimize these effects.
Zukünftige Richtungen
There are several potential future directions for the research on N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of IKKβ and other components of the NF-κB pathway. Another area of focus is the investigation of the synergistic effects of N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 11-7082 with other anti-cancer agents, with the aim of developing more effective combination therapies. Additionally, the potential therapeutic applications of N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 11-7082 in other diseases, such as neurodegenerative disorders and cardiovascular diseases, warrant further investigation.
Wissenschaftliche Forschungsanwendungen
N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[(E)-3-(3-bromoanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-15-7-9-17(10-8-15)21(27)26-20(12-16-4-3-11-24-14-16)22(28)25-19-6-2-5-18(23)13-19/h2-14H,1H3,(H,25,28)(H,26,27)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNGOJAHHLPOQX-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(3-bromoanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B4755726.png)
![N,1-dimethyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4755732.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4755734.png)


![2-{2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4755748.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-thienylmethyl)acrylamide](/img/structure/B4755764.png)
![4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B4755768.png)
![3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4755772.png)
![5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4755781.png)

![3-[({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4755810.png)
![N-benzyl-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}nicotinamide](/img/structure/B4755815.png)